Potassium perfluorononanoate

描述

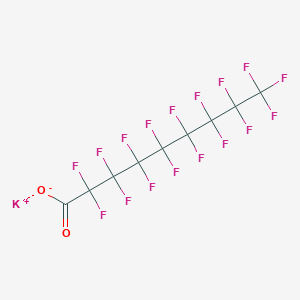

Potassium perfluorononanoate is a synthetic compound belonging to the class of perfluorinated carboxylates. It is known for its unique properties, such as high thermal and chemical stability, due to the presence of strong carbon-fluorine bonds. This compound is widely used in various industrial applications, including as a surfactant and in the production of fluoropolymers .

作用机制

Target of Action

Potassium perfluorononanoate, also known as perfluorononanoic acid (PFNA), is a synthetic perfluorinated carboxylic acid and fluorosurfactant . The primary target of PFNA is the nuclear receptor PPARα . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

PFNA interacts with its primary target, PPARα, leading to its activation . This activation triggers a series of downstream effects, including major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups . Other putative mechanisms for PFNA include gap junctional inhibition to disrupt cell-cell communication, mitochondrial dysfunction, interference of protein binding, partitioning into lipid bilayers, and oxidative stress .

Biochemical Pathways

PFNA affects several biochemical pathways. One of the key pathways influenced by PFNA is the hypothalamus–pituitary–thyroid axis . Alterations in this pathway can lead to changes in thyroid hormone synthesis and metabolism . Additionally, PFNA can induce changes in the MAPK signaling pathway, which is crucial for cellular responses to various stimuli .

Pharmacokinetics

This stability suggests that once absorbed, PFNA may persist in the body for a long time, potentially leading to bioaccumulation .

Result of Action

The molecular and cellular effects of PFNA’s action are diverse. For instance, PFNA can cause significant changes in the thyroid follicles of male zebrafish, including histological changes and elevated plasma T3 levels . In the liver, the abundance of gene transcript encoding the protein transthyretin (TTR) was significantly induced, while the expression of UDP-glucuronosyltransferases was inhibited . These changes can disrupt normal cellular function and lead to various toxic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFNA. For example, the presence of other contaminants in the environment can potentially interact with PFNA, affecting its bioavailability and toxicity . Furthermore, the pH and temperature of the environment can influence the stability and reactivity of PFNA . It’s also important to note that PFNA is an environmental contaminant found in people and wildlife along with PFOS and PFOA , suggesting that its action can be influenced by the presence of these other compounds.

准备方法

Synthetic Routes and Reaction Conditions: Potassium perfluorononanoate can be synthesized through the hydrolysis of phenylsulfonates with potassium hydroxide in an ethanol/water mixture. To avoid the byproduct phenol, the synthesis method can be optimized by replacing phenylvinylsulfonate with ethyl vinylsulfonate .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of a linear fluorotelomer olefin mixture containing F(CF₂)₈CH=CH₂. It can also be synthesized by the carboxylation of F(CF₂)₈I .

化学反应分析

Types of Reactions: Potassium perfluorononanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorononanoic acid.

Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the carboxylate group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Substitution: Nucleophiles like hydroxide ions or amines.

Major Products:

Oxidation: Perfluorononanoic acid.

Substitution: Various substituted perfluorononanoates depending on the nucleophile used.

科学研究应用

Potassium perfluorononanoate has a wide range of applications in scientific research:

相似化合物的比较

- Perfluorooctanoic acid (PFOA)

- Perfluorooctanesulfonic acid (PFOS)

- Perfluorononanoic acid (PFNA)

Comparison: Potassium perfluorononanoate is unique due to its potassium salt form, which enhances its solubility in water compared to its acid counterparts like perfluorononanoic acid. Unlike PFOA and PFOS, which have been restricted due to their bioaccumulative properties, this compound is considered a potential non-bioaccumulable alternative .

属性

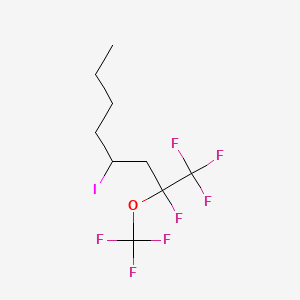

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2.K/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGFBXHIFWZSIJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F17KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896634 | |

| Record name | Potassium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21049-38-7 | |

| Record name | Potassium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。